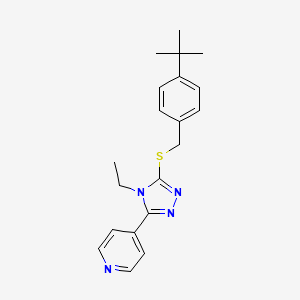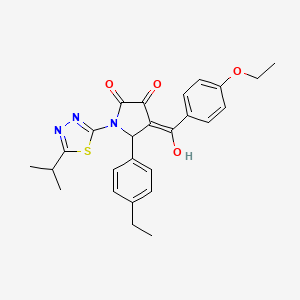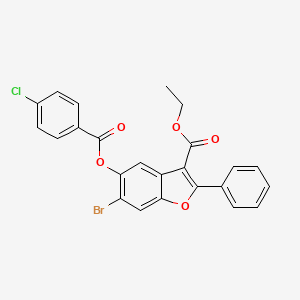
N-(1-((Isopropylamino)carbonyl)-2-(4-isopropylphenyl)vinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its systematic name describes its structure: it consists of a benzene ring (benzamide) with an isopropyl group (1-methylethyl) attached at the nitrogen atom and a methoxy group (methyloxy) at the para position of the benzene ring.
- The compound’s melting point is 123°C, and its predicted boiling point is 339.4°C .
N-Isopropyl-4-Methoxybenzamide: is a chemical compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of 4-methoxybenzoic acid with isopropylamine, followed by acylation with an appropriate reagent.
Reaction Conditions: These reactions typically occur under reflux conditions using suitable solvents and acid catalysts.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it can be synthesized in laboratories.
Chemical Reactions Analysis
Reactivity: N-Isopropyl-4-Methoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N-Isopropyl-4-Methoxybenzamide serves as a building block in organic synthesis.
Biology and Medicine: Its derivatives may have biological activity, making it relevant for drug discovery.
Industry: Limited information exists on industrial applications, but it could find use in specialty chemicals.
Mechanism of Action
- The exact mechanism of action remains unclear due to limited research.
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other benzamides with different substituents (e.g., halogens, alkyl groups) exhibit varying properties.
Uniqueness: N-Isopropyl-4-Methoxybenzamide’s uniqueness lies in its specific combination of substituents.
Remember that this compound’s detailed research and applications might be limited, but I’ve provided the available information based on existing knowledge
Properties
CAS No. |
624726-77-8 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[(Z)-3-oxo-3-(propan-2-ylamino)-1-(4-propan-2-ylphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-15(2)18-12-10-17(11-13-18)14-20(22(26)23-16(3)4)24-21(25)19-8-6-5-7-9-19/h5-16H,1-4H3,(H,23,26)(H,24,25)/b20-14- |
InChI Key |
SRYLMKSVTIKPCS-ZHZULCJRSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NC(C)C)\NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=O)NC(C)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate](/img/structure/B12035918.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12035919.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12035930.png)


![N-(2-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035948.png)

![4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12035981.png)

![(3Z)-5-bromo-1-hexyl-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12035992.png)

![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12036002.png)
